molecular formula C24H22FN3O4S B4066471 methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate

methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate

Cat. No.: B4066471
M. Wt: 467.5 g/mol
InChI Key: ZBPWYUUWXGQFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.13150553 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophenyl Compounds in Structural Analysis

Research on compounds with fluorophenyl groups, similar to the one , has contributed to understanding molecular interactions and crystal structures. For example, studies on monofluorinated small molecules, including those with fluorophenyl groups, have elucidated their crystal packing and hydrogen bonding patterns, which are essential for designing molecules with desired physical and chemical properties (Burns & Hagaman, 1993).

Electrophilic Substitution Reactions

Compounds containing cyano and methoxycarbonyl substituents, akin to the discussed chemical, are investigated for their reactivity and role in electrophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. The stabilization of radicals by cyano and methoxycarbonyl groups, especially in pyridinyl radicals, has been a subject of study, providing insights into the design of stable radical species for various applications (Katritzky & Soti, 1974).

Applications in Heterocyclic Chemistry

The structure of the compound suggests its potential utility in heterocyclic chemistry, where it may serve as a precursor or intermediate in synthesizing novel heterocycles. Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. Studies on similar compounds have led to the development of new synthetic methods and the discovery of compounds with antimicrobial activities (Wardkhan et al., 2008).

Fluorescent Properties and Sensing Applications

Compounds with methoxy and cyano groups have been explored for their fluorescent properties, which are invaluable in chemical sensing and molecular imaging. The electronic structure afforded by these groups can lead to compounds that exhibit intense fluorescence, useful for developing fluorescent probes and sensors (Matsui et al., 1992).

Properties

IUPAC Name

methyl 2-[[3-cyano-4-(2-fluorophenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-14-21(23(30)28-18-10-6-7-11-19(18)31-2)22(15-8-4-5-9-17(15)25)16(12-26)24(27-14)33-13-20(29)32-3/h4-11,22,27H,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWYUUWXGQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Reactant of Route 2
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Reactant of Route 3
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.